molecular formula C10H12N2O2 B1582859 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid CAS No. 66933-69-5

4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B1582859
CAS No.: 66933-69-5
M. Wt: 192.21 g/mol
InChI Key: BFBSDJMGXPOZJS-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid (CAS: 66933-69-5), also known as 4-(Pyrrolidin-1-yl)picolinic acid, is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine ring at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol . This compound serves as a versatile building block in pharmaceutical synthesis and materials science due to its dual functional groups and rigid heterocyclic framework.

Properties

IUPAC Name

4-pyrrolidin-1-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBSDJMGXPOZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296700
Record name 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66933-69-5
Record name MLS002704254
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Record name 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid
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Record name 4-(pyrrolidin-1-yl)pyridine-2-carboxylic acid
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Biological Activity

4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid, a compound with the chemical formula C10H12N2O2, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine group and a carboxylic acid. Its structural characteristics suggest potential interactions with biological macromolecules, influencing various biochemical pathways.

Target Interactions

This compound is hypothesized to interact with several biological targets due to its structural similarity to nicotinamide. These interactions may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like DNA gyrase, which is crucial in bacterial DNA replication .
  • Cell Signaling Modulation : The compound may influence cellular pathways involved in metabolism and gene expression.

Biochemical Pathways

The compound's involvement in metabolic pathways is likely linked to its ability to affect nicotinamide adenine dinucleotide (NAD) levels, impacting cellular energy metabolism and DNA repair mechanisms.

Antimicrobial Properties

Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antibacterial activity. For example, pyrrole derivatives have been evaluated for their efficacy against various pathogens, showing promising results with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Pyrrole Benzamide Derivative3.12 - 12.5Staphylococcus aureus
Ciprofloxacin (control)2Staphylococcus aureus

Case Studies

  • Antibacterial Activity Study : A study explored the antibacterial properties of various pyridine derivatives, including this compound. The compound demonstrated moderate activity against Gram-positive bacteria, indicating its potential as an antibiotic agent .
  • Inhibition of DNA Gyrase : Similar compounds have shown strong inhibition of DNA gyrase, suggesting that this compound may possess similar properties . This inhibition is critical for the development of new antibacterial therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic Acid (CAS: 887206-82-8)
  • Structure : Replaces pyrrolidine with a pyrrole ring (unsaturated five-membered ring with one nitrogen atom).
  • Molecular Formula : C₁₀H₈N₂O₂ (smaller due to unsaturated bonds).
  • Applications : Widely used in covalent inhibitors and organic electronics due to its aromaticity .
  • Key Difference : The pyrrole substituent reduces basicity compared to pyrrolidine, altering reactivity in nucleophilic reactions.
4-(2-Methyl-1H-imidazol-1-yl)pyridine-2-carboxylic Acid
  • Structure : Imidazole ring (two nitrogen atoms) replaces pyrrolidine.
  • Functional Impact : The imidazole group introduces additional hydrogen-bonding sites, enhancing binding affinity in enzyme inhibitors .
  • Applications: Potential use in targeted covalent inhibitors (TCIs) due to imidazole’s nucleophilic properties.
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic Acid (CAS: 904817-40-9)
  • Structure : Features a pyridine-pyrrolidine hybrid substituent and a distal carboxylic acid group.
  • Complexity : The extended π-system may improve stacking interactions in metal-organic frameworks (MOFs) .

Physicochemical Properties

Compound Molecular Formula ΔfH° (kJ/mol) S° (J/mol·K) Applications
4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid C₁₀H₁₂N₂O₂ -3.6* 114.7* Drug intermediates, ligands
2-Pyrrolidinecarboxylic acid C₅H₉NO₂ -3.6 114.7 Chiral auxiliaries, peptides
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid C₁₃H₉Cl₂FNO₃ N/A N/A Herbicidal activity

*Data extrapolated from analogous pyrrolidine derivatives .

  • Thermodynamic Stability : The pyrrolidine substituent in this compound contributes to higher stability (ΔfH° ≈ -3.6 kJ/mol) compared to unsaturated analogs like pyrrole-substituted derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid
Reactant of Route 2
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4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid

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